3-Phenyl-2-azabicyclo[2.2.1]heptane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-phenyl-2-azabicyclo[2.2.1]heptane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N/c1-2-4-9(5-3-1)12-10-6-7-11(8-10)13-12/h1-5,10-13H,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGRJJXVRWOYCRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C(N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Historical Context and Evolution of Research on 2 Azabicyclo 2.2.1 Heptane Systems
Early Synthetic Endeavors for Bicyclic Azanorbornanes
The synthesis of 2-azanorbornanes, the parent structure of the 2-azabicyclo[2.2.1]heptane system, was pioneered through aza-Diels-Alder reactions. One of the most common early approaches involved the [4+2]-cycloaddition of cyclopentadiene (B3395910) with imines or isocyanates. nih.gov Significant developments in this area were made in the 1980s. For instance, research conducted in 1985 focused on the aza-Diels-Alder reaction of cyclopentadiene and cyclohexa-1,3-diene in aqueous solutions at various temperatures to produce these bicyclic systems. pwr.edu.pl
These initial methods, while foundational, often faced limitations regarding substrate scope and control over stereoselectivity. The reactions typically yielded a mixture of stereoisomers, necessitating challenging purification steps. Despite these hurdles, the aza-Diels-Alder reaction proved to be a viable and crucial first step, opening the door for further exploration and refinement of synthetic routes to this important heterocyclic scaffold.
Seminal Discoveries Leading to the Synthesis of Phenyl-Substituted Derivatives
The introduction of substituents, particularly phenyl groups, onto the 2-azabicyclo[2.2.1]heptane core marked a significant advancement, allowing for the exploration of structure-activity relationships in various biological targets. A key strategy for creating these derivatives has been the asymmetric aza-Diels–Alder reaction.
One seminal approach utilized glyoxylate-derived N-benzylimines reacting with cyclopentadiene. This method, employing chiral auxiliaries like (−)-8-phenylmenthol, enabled the enantioselective synthesis of 3-substituted 2-azabicyclo[2.2.1]hept-5-ene carboxylates. researchgate.net These cycloadducts serve as versatile intermediates that can be further transformed. For example, reduction with lithium aluminum hydride (LiAlH₄) yields the corresponding methanol (B129727) derivative, while a Barbier–Wieland degradation sequence can produce the 2-azabicyclo[2.2.1]heptan-3-one. researchgate.net
Another important discovery involved the high-pressure Diels-Alder reaction of pyrrole (B145914) derivatives, such as 1-methoxycarbonyl-3-phenylthio-pyrrole with phenyl vinyl sulphone, to create endo-2-phenyl-7-azabicyclo[2.2.1]heptane, an analogue of the potent analgesic epibatidine (B1211577). researchgate.net While this produces a different regioisomer (a 7-aza instead of a 2-aza system), the underlying principle of using cycloaddition reactions to install a phenyl group on a related bicyclic scaffold was a significant contribution to the field. These discoveries were crucial in demonstrating that phenyl-substituted azabicyclo[2.2.1]heptanes could be synthesized with a high degree of stereochemical control, paving the way for their use in medicinal chemistry. For instance, various stereoisomers of methyl- and phenyl-substituted 7-azabicyclo[2.2.1]heptanes were synthesized and evaluated as ligands for the dopamine (B1211576) transporter, highlighting the importance of precise stereochemistry in biological activity. nih.govacs.org
Evolution of Methodologies for Accessing Bridged Nitrogen Heterocycles
The synthetic toolkit for accessing bridged nitrogen heterocycles like 2-azabicyclo[2.2.1]heptane has expanded dramatically from the classical cycloaddition reactions. Modern methodologies focus on improving efficiency, atom economy, and stereocontrol, often employing catalysis. rsc.orgrsc.org
Recent advancements include:
Transition Metal-Catalyzed Reactions : Palladium-catalyzed processes, such as the 1,2-aminoacyloxylation of cyclopentenes, have been developed to construct oxygenated 2-azabicyclo[2.2.1]heptanes. rsc.org Transition metals like palladium, rhodium, and copper are also used in C-H activation strategies to build these complex scaffolds in a more atom-economical fashion. rsc.org
Ring-Closing Metathesis (RCM) : The Ugi four-component reaction can be used to create diallyl precursors, which then undergo RCM to form bridged bicyclic lactams, providing access to novel scaffolds. rsc.org
Strain-Release Cycloadditions : A novel strategy involves the photosensitized strain-release formal cycloaddition between highly strained "azahousanes" and alkenes. This energy transfer-initiated method provides a new pathway to construct various substituted 2-azanorbornanes. nih.govresearchgate.net
Catalytic Ring-Opening Reactions : Chiral Brønsted acids, such as phosphoric acid, have been shown to catalyze the enantioselective ring-opening of meso-epoxides to furnish 2-azabicyclo[2.2.1]heptanes with excellent yields and enantioselectivities. researchgate.net
Radical Reactions : Novel free-radical induced rearrangements have been developed as a pathway to 6-substituted 2-azabicyclo[2.2.1]hept-5-enes, which are precursors to analogues of biologically active compounds like epibatidine. rsc.org Another approach utilizes a copper(I)-catalyzed radical cascade annulation of amine-functionalized olefins to obtain difluorinated nitrogen-containing polycycles. rsc.org
This evolution of synthetic methods has transformed the accessibility of 3-Phenyl-2-azabicyclo[2.2.1]heptane and its derivatives, enabling more sophisticated molecular designs for applications in medicinal chemistry and materials science.
Table of Evolving Synthetic Methodologies
Synthetic Methodologies for 3 Phenyl 2 Azabicyclo 2.2.1 Heptane and Its Derivatives
Retrosynthetic Approaches to the 2-Azabicyclo[2.2.1]heptane Core
Retrosynthetic analysis of the 2-azabicyclo[2.2.1]heptane core reveals several strategic disconnections. A primary and widely utilized approach is the aza-Diels-Alder reaction . This powerful cycloaddition provides a direct route to the bicyclic framework by forming two carbon-carbon bonds and one carbon-nitrogen bond in a single step. The key disconnection involves breaking the C1-C6 and C4-C5 bonds, leading back to a cyclopentadiene (B3395910) derivative and an imine.
Another significant retrosynthetic strategy involves intramolecular cyclization . This approach typically starts with a suitably functionalized cyclopentane (B165970) or piperidine (B6355638) precursor. For instance, a cyclopentane ring bearing an amino group and a leaving group at appropriate positions can undergo intramolecular nucleophilic substitution to form the bicyclic system. acs.org Similarly, a piperidine derivative can be elaborated and then cyclized to construct the bridged structure. rsc.org
A third approach involves ring rearrangement reactions . For example, a Beckmann rearrangement of a bicyclo[2.2.1]heptanone oxime can lead to the formation of a lactam, which can then be reduced to the corresponding 2-azabicyclo[2.2.1]heptane. rsc.org
Key Precursors and Building Blocks in the Synthesis of the Chemical Compound
The synthesis of 3-phenyl-2-azabicyclo[2.2.1]heptane and its derivatives relies on a set of key precursors and building blocks.
For the prevalent aza-Diels-Alder approach, the essential building blocks are:
Cyclopentadiene: This readily available diene is a common starting material for forming the five-membered ring of the bicyclic system. researchgate.net
Imines: Specifically for the synthesis of the title compound, an imine derived from benzaldehyde (B42025) or a related phenyl-containing aldehyde and a suitable amine is required. The choice of the amine component can introduce chirality, as seen in stereoselective syntheses.
In syntheses involving intramolecular cyclizations, the precursors are more varied and often require multi-step preparations. Common starting points include:
Cyclopentene derivatives: These can be functionalized through various reactions to introduce the necessary amine and other reactive groups for subsequent cyclization. rsc.orgevitachem.com
Piperidine derivatives: Functionalized piperidones can serve as key intermediates, which are then subjected to reactions like the Horner-Wadsworth-Emmons olefination followed by reduction and cyclization. researchgate.net
The following table summarizes some of the key precursors and their corresponding synthetic strategies:
| Precursor/Building Block | Synthetic Strategy | Resulting Core Structure |
| Cyclopentadiene and Imines | Aza-Diels-Alder Reaction | 2-Azabicyclo[2.2.1]heptene |
| Functionalized Cyclopentenes | Intramolecular Cyclization | 2-Azabicyclo[2.2.1]heptane |
| Functionalized Piperidones | Multi-step sequence including cyclization | 2-Azabicyclo[2.2.1]heptane |
| Bicyclo[2.2.1]heptanone Oxime | Beckmann Rearrangement | 2-Azabicyclo[2.2.1]heptan-3-one |
Stereoselective and Enantioselective Synthesis Strategies for this compound
The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of stereoselective and enantioselective methods for the synthesis of this compound is of paramount importance.
A highly effective strategy for controlling stereochemistry in the aza-Diels-Alder reaction is the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into one of the reactants (typically the imine) to direct the stereochemical outcome of the cycloaddition. After the reaction, the auxiliary can be removed to yield the enantiomerically enriched product.
One example involves the use of (1R,endo)-benzonorbornen-2-ol as a chiral auxiliary. rsc.org In the reaction between cyclopentadiene and protonated imines derived from this auxiliary, high diastereoselectivity is achieved, affording predominantly the exo-cycloadducts. rsc.org The diastereomeric products can then be separated chromatographically. rsc.org
Another approach utilizes chiral sulfinamides to influence the stereochemistry of the cycloaddition. pwr.edu.pl While this method has shown promise, further optimization may be needed to improve yields and conversions. pwr.edu.pl The use of (R)-1-phenylethylamine as a chiral auxiliary in the reaction with ethyl glyoxylate (B1226380) and cyclopentadiene has also been reported to produce chiral 2-azabicyclo[2.2.1]heptene derivatives. nih.gov
The table below highlights some chiral auxiliaries and their effectiveness:
| Chiral Auxiliary | Diene | Imine Source | Diastereomeric Ratio/ee | Reference |
| (1R,endo)-Benzonorbornen-2-ol | Cyclopentadiene | Glyoxylate | 15:85 to 93:7 (dr) | rsc.org |
| (R)-1-Phenylethylamine | Cyclopentadiene | Ethyl Glyoxylate | High ee (after separation) | nih.gov |
| Quinine-derived sulfinamides | Cyclohexene (B86901) oxide | Aniline | 4:1 to 6:1 (dr) | pwr.edu.pl |
An alternative enantioselective strategy involves the Brønsted acid-catalyzed ring-opening of meso-epoxides. researchgate.netfigshare.com In this method, a chiral phosphoric acid catalyst is used to desymmetrize a meso-epoxide derived from cyclopentene. The epoxide is opened by a nitrogen nucleophile, leading to the formation of a chiral amino alcohol. Subsequent intramolecular cyclization affords the enantioenriched 2-azabicyclo[2.2.1]heptane derivative. This method has been shown to produce a range of 2-azabicyclo[2.2.1]heptanes in high yields and with excellent enantioselectivities. researchgate.net
Palladium catalysis offers another powerful tool for the synthesis of oxygenated 2-azabicyclo[2.2.1]heptanes. rsc.org A palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes allows for the efficient construction of the bicyclic core. rsc.orgevitachem.comsmolecule.comevitachem.com This reaction proceeds with a broad substrate scope and the resulting products can be further functionalized. rsc.orgsmolecule.com While the initial reports focus on the construction of the core structure, the development of an asymmetric variant of this reaction could provide a direct route to enantiomerically enriched this compound derivatives.
Intramolecular cyclization reactions are a versatile method for the synthesis of the 2-azabicyclo[2.2.1]heptane skeleton. acs.org These reactions can be designed to be stereoselective, depending on the stereochemistry of the starting material.
One approach involves the intramolecular Michael reaction of nitrosoalkenes. nih.gov In this reaction, a nitrosoalkene generated in situ undergoes a [3+2] cycloaddition with an internal nucleophile to form the bicyclic system. nih.gov
Another strategy utilizes the intramolecular cyclization of an amine onto an activated double bond or a leaving group. For example, the reduction of a cyano group in a suitably substituted precursor can be followed by an intramolecular cyclization of the resulting amine to form a lactam, which can then be reduced to the final product. acs.org The stereochemical outcome of such cyclizations is often controlled by the pre-existing stereocenters in the acyclic precursor.
Free radical-mediated cyclizations have also been explored. acs.orgresearchgate.net The success of these reactions can be highly dependent on the nature of the protecting group on the nitrogen atom. acs.org
Strategies Employing Ring-Closing Metathesis
Ring-closing metathesis (RCM) has emerged as a powerful tool for the construction of cyclic and bicyclic nitrogen-containing compounds. This reaction, typically catalyzed by ruthenium-based complexes, facilitates the formation of a new double bond within a molecule, leading to ring closure. organic-chemistry.org In the context of 2-azabicyclo[2.2.1]heptane synthesis, RCM offers an efficient pathway to the core bicyclic structure.
A notable application of RCM is in the synthesis of the 1-phenyl-2-azabicyclo[2.2.1]heptane derivative, a compound with potential as an NK1 receptor ligand. researchgate.net The synthesis commences with a diene precursor, which, upon treatment with a Grubbs catalyst, undergoes intramolecular cyclization to furnish the desired bicyclic alkene. researchgate.net The driving force for this reaction is often the release of a volatile alkene, such as ethene, which shifts the equilibrium towards the cyclic product. organic-chemistry.org The versatility of RCM is further highlighted by its tolerance of various functional groups, allowing for the synthesis of a diverse range of derivatives. organic-chemistry.org For instance, the regioselective ring-opening metathesis−cross metathesis (ROM−CM) of a bridgehead-substituted 7-azanorbornene with electron-poor olefins provides access to α-amino diacids and pyrrolizinone derivatives featuring quaternary stereocenters. acs.org
| RCM Strategy for 2-Azabicyclo[2.2.1]heptane Derivatives | |
| Key Reaction | Ring-Closing Metathesis (RCM) |
| Catalyst | Ruthenium-based (e.g., Grubbs catalyst) |
| Application | Synthesis of 1-phenyl-2-azabicyclo[2.2.1]heptane derivatives researchgate.net |
| Mechanism | Intramolecular cyclization of a diene precursor |
| Advantages | High efficiency, functional group tolerance |
N-Amido Radical Promoted Intramolecular Hydrogen Abstraction for Chiral Analogs
The generation of chiral analogs of the 2-azabicyclo[2.2.1]heptane system can be achieved through strategies involving N-amido radical-promoted intramolecular hydrogen abstraction. This method provides a pathway to enantiomerically enriched bicyclic structures, which are of significant interest in medicinal chemistry.
This process typically involves the generation of an N-amido radical from a suitable precursor, such as an N-acyl derivative. This radical can then abstract a hydrogen atom from a remote carbon center within the same molecule, leading to the formation of a carbon-centered radical. Subsequent cyclization and further transformations yield the desired bicyclic amine. nih.govresearchgate.net Research has demonstrated the synthesis of chiral 7-oxa-2-azabicyclo[2.2.1]heptane ring systems from carbohydrate-derived phosphoramidates using reagents like (diacetoxyiodo)benzene (B116549) and iodine. nih.govcsic.es The mechanism proceeds through an intramolecular 1,5-hydrogen abstraction by an N-amido radical, followed by oxidation of the resulting C-radical to an oxycarbenium ion, which then cyclizes. nih.govresearchgate.net This approach has proven effective for creating these bicyclic frameworks and for the selective oxidation of specific carbon atoms in carbohydrate skeletons. nih.gov
Resolution Techniques for Diastereomeric and Enantiomeric Purity
Achieving high levels of diastereomeric and enantiomeric purity is paramount in the synthesis of chiral molecules for pharmaceutical applications. For this compound and its derivatives, various resolution techniques are employed to separate stereoisomers.
One common approach is the use of chiral resolving agents to form diastereomeric salts that can be separated by crystallization. Another powerful technique is chiral High-Performance Liquid Chromatography (HPLC). arkat-usa.org This method has been successfully applied to resolve the enantiomers of methyl N-benzoyl-2-exo-(thien-2-yl)-7-azabicyclo[2.2.1]heptane-1-carboxylate. arkat-usa.org By optimizing the mobile phase, baseline separation of the enantiomers can be achieved on a preparative scale. arkat-usa.org Enzymatic kinetic resolution represents another valuable strategy. For example, the biohydroxylation of a racemic 2-azabicyclo[2.2.1]heptane derivative using Beauveria sulfurescens occurs selectively at the 5-exo position, yielding an enantioenriched hydroxylactam. nih.gov
| Resolution Technique | Description | Example |
| Chiral HPLC | Chromatographic separation of enantiomers using a chiral stationary phase. | Resolution of methyl N-benzoyl-2-exo-(thien-2-yl)-7-azabicyclo[2.2.1]heptane-1-carboxylate. arkat-usa.org |
| Enzymatic Kinetic Resolution | Selective reaction of one enantiomer in a racemic mixture catalyzed by an enzyme. | Biohydroxylation of a racemic 2-azabicyclo[2.2.1]heptane derivative with Beauveria sulfurescens. nih.gov |
| Diastereomeric Salt Formation | Formation of diastereomeric salts with a chiral resolving agent, followed by separation via crystallization. | A general and widely used classical resolution method. |
Multi-Step Synthetic Sequences and Optimization of Reaction Conditions
A common strategy for constructing the 2-azabicyclo[2.2.1]heptane core involves a Diels-Alder reaction as a key step. For instance, the cycloaddition of a suitable diene with a dienophile can provide a cyclohexene derivative that serves as a precursor to the bicyclic system. unirioja.es Subsequent transformations, such as reduction, mesylation, and intramolecular cyclization, can then be employed to complete the synthesis. unirioja.es The choice of protecting groups, solvents, and reaction temperatures at each stage must be carefully considered to maximize yields and minimize side reactions. For example, in the synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid, the use of a benzamide (B126) group on the dienophile was found to give better results in the Diels-Alder reaction compared to an acetamide (B32628) group. unirioja.es Furthermore, the development of cascade reactions, where multiple bond-forming events occur in a single pot, can significantly improve the efficiency of a synthetic sequence. researchgate.net
Late-Stage Functionalization and Diversification Strategies for the Phenyl Moiety
Late-stage functionalization is a powerful strategy in drug discovery that allows for the rapid generation of a library of analogs from a common intermediate. For this compound, modifying the phenyl ring at a late stage of the synthesis can provide access to a wide range of derivatives with potentially improved pharmacological properties.
Chemical Reactivity and Transformations of 3 Phenyl 2 Azabicyclo 2.2.1 Heptane
Reactions at the Azabicyclo[2.2.1]heptane Core
The bicyclic core of 3-Phenyl-2-azabicyclo[2.2.1]heptane is amenable to a range of chemical transformations, including oxidation, reduction, and substitution reactions. These reactions allow for the introduction of diverse functional groups and the modification of the core structure, which can significantly impact the biological properties of the resulting derivatives.
Oxidation Pathways of the Chemical Compound
Oxidation of the 2-azabicyclo[2.2.1]heptane system can lead to a variety of products, depending on the oxidant and reaction conditions. For instance, N-benzyl-2-azabicyclo[2.2.1]hept-5-ene reacts rapidly with m-chloroperoxybenzoic acid (m-CPBA) to form a single N-oxide, which can then undergo further rearrangement. researchgate.netsemanticscholar.org Similarly, N-benzyl-2-azabicyclo[2.2.1]heptane forms two stable N-oxides with m-CPBA. researchgate.net The oxidation of the carbon skeleton is also possible. For example, a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes can be used to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes. rsc.orgresearchgate.net Furthermore, selective oxidation of specific carbon atoms within the carbohydrate skeleton of related bicyclic systems has been achieved, leading to protected N,O-uloses. nih.gov An oxidation-reduction strategy has also been employed to facilitate epimerization at the C-7 position of the 2-azabicyclo[2.2.1]heptane core. le.ac.uk
Reduction Reactions to Form Diverse Amine Derivatives
The reduction of functional groups on the 2-azabicyclo[2.2.1]heptane core can produce a variety of amine derivatives. For example, the reduction of an azide (B81097) group to an amine can be achieved through either refluxing with triphenylphosphine (B44618) in methanol (B129727) or by hydrogenation. pwr.edu.pl The latter method often yields a crude product that can be used without further purification. pwr.edu.pl The resulting amine can then be converted to an isothiocyanate by reaction with carbon disulfide and dicyclohexylcarbodiimide (B1669883) (DCC). pwr.edu.pl Additionally, the reductive N,O-bond cleavage of O-allyl-hydroxylamines, mediated by ultrasound, provides access to chiral allylic alcohols. researchgate.net The reduction of amide functionalities within the bicyclic system can also be used to generate diverse amine derivatives. evitachem.com
Substitution Reactions Involving Functional Groups on the Azabicyclo[2.2.1]heptane Core
The 2-azabicyclo[2.2.1]heptane core can undergo various substitution reactions, allowing for the introduction of a wide range of functional groups. Nucleophilic substitution at the C-7 position of 7-bromo-2-benzyl-2-azabicyclo[2.2.1]heptane occurs with retention of configuration, which is consistent with neighboring group participation by the bicyclic nitrogen's lone pair. le.ac.ukle.ac.uknih.gov This allows for the introduction of C, N, O, and halogen nucleophiles. nih.gov For instance, heterocycles have been introduced at the 7-position to create ether-linked nicotinic receptor ligands. le.ac.uk Mitsunobu chemistry has also been utilized to synthesize a range of pyridyl ether compounds. le.ac.uk Furthermore, fluorinated analogues have been synthesized using nucleophilic fluorinating agents like diethylaminosulfur trifluoride (DAST). le.ac.uk The synthesis of bridgehead-substituted azabicyclo[2.2.1]heptane derivatives has been achieved through the transformation of a methoxy (B1213986) group or via a regioselective deprotonation/halogenation process, followed by Suzuki-Miyaura coupling reactions. nih.govacs.org
Transformations Involving the Phenyl Substituent
The phenyl substituent at the 3-position of the 2-azabicyclo[2.2.1]heptane ring system offers another site for chemical modification. Standard electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, can be employed to introduce functional groups onto the phenyl ring. The position of substitution (ortho, meta, or para) will be directed by the activating or deactivating nature of the azabicyclic core. Additionally, palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, can be utilized to form new carbon-carbon and carbon-heteroatom bonds at a halogenated phenyl substituent. These transformations allow for the synthesis of a diverse library of compounds with varying electronic and steric properties on the phenyl ring, which is crucial for structure-activity relationship studies.
Rearrangement Reactions Involving the 2-Azabicyclo[2.2.1]heptane System
The strained 2-azabicyclo[2.2.1]heptane skeleton is susceptible to various rearrangement reactions, often leading to novel heterocyclic frameworks. nih.gov A notable example is the Meisenheimer rearrangement of N-oxides derived from 2-azabicyclo[2.2.1]hept-5-enes, which can yield 2-oxa-3-azabicyclo[3.2.1]oct-6-enes. researchgate.netsemanticscholar.org Another significant rearrangement is the Wagner-Meerwein rearrangement, which has been observed in polyhalogenated 2-azabicyclo[2.2.1]heptanes. researchgate.netx-mol.com This rearrangement can be initiated by the action of bromine or chlorine on 2-arylsulfonyl-2-azabicyclo[2.2.1]hept-5-enes. researchgate.netresearchgate.net Skeletal rearrangements can also be induced by hydride treatment of tricyclic salts formed from the bromination of 2-benzyl-2-azabicyclo[2.2.1]hept-5-ene. le.ac.uk Furthermore, a samarium(II) iodide-mediated spirocyclization and rearrangement cascade has been developed to construct the 2-azabicyclo[2.2.1]heptane framework itself. nih.govrsc.org Radical-initiated skeletal rearrangements of related bicyclic lactones have also been reported. acs.org
Derivatization Strategies for Structure-Activity Relationship (SAR) Studies
The derivatization of the this compound scaffold is a key strategy for conducting structure-activity relationship (SAR) studies. These studies aim to understand how modifications to the chemical structure affect the biological activity of the compound. The versatile nature of the 2-azabicyclo[2.2.1]heptane core allows for systematic modifications at multiple positions.
Derivatization strategies often focus on:
N-Substitution: The secondary amine of the bicyclic system can be readily N-acylated or N-alkylated to introduce a variety of substituents. nih.govnih.gov This has been shown to be important for selectivity at sigma-2 (σ2) receptors, where arylalkyl N-substituents conferred selectivity for the σ2 subtype. nih.gov
Bridgehead Functionalization: The introduction of substituents at the bridgehead positions can significantly alter the shape and electronic properties of the molecule. nih.govacs.org This has been utilized to develop ligands for α7 nicotinic receptors. nih.govacs.org
Modification of the Phenyl Ring: As mentioned previously, the phenyl group can be functionalized to explore the effects of electronic and steric changes on biological activity.
Stereochemical Diversity: The synthesis of different stereoisomers of this compound derivatives is crucial for understanding the stereochemical requirements for biological activity. nih.gov
A variety of synthetic methods are employed for these derivatizations, including palladium-catalyzed cross-coupling reactions, nucleophilic substitutions, and ring-opening reactions of epoxides. rsc.orgresearchgate.netresearchgate.netresearchgate.net The resulting library of compounds can then be screened for their biological activity, providing valuable insights into the SAR of this important class of molecules.
Conformational Analysis and Stereochemical Characterization of 3 Phenyl 2 Azabicyclo 2.2.1 Heptane
Experimental Elucidation of Stereochemical Configuration and Conformational Preferences
Experimental techniques are indispensable for unequivocally determining the three-dimensional arrangement of atoms in 3-Phenyl-2-azabicyclo[2.2.1]heptane and its derivatives. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are two of the most powerful methods employed for this purpose.
X-ray crystallography stands as the gold standard for the unambiguous determination of the solid-state structure of crystalline compounds. This technique provides precise information on bond lengths, bond angles, and the absolute and relative stereochemistry of chiral centers within the molecule.
For derivatives of the 2-azabicyclo[2.2.1]heptane framework, X-ray crystallography has been crucial in establishing the stereochemical configuration. For instance, in the synthesis of enantiomerically pure 1-azabicyclo[2.2.1]heptane-3-carboxylic acid esters, the absolute configuration of the final products was deduced through X-ray analysis of a chiral intermediate, 2-[(S)-1-phenylethyl]perhydropyrano[3,4-c]pyrrole-4-one. psu.edursc.org Similarly, the stereochemistry of exo-7-methyl-7-azabicyclo[2.2.1]heptan-2-ol was unequivocally confirmed by X-ray crystallography. nih.gov In another study, the structure of 2-exo-(β-pyridyl)-6-exo-phenyl-7-oxa-1-azabicyclo[2.2.1]heptane was determined using X-ray powder diffraction, revealing a triclinic crystal system. cambridge.org The application of X-ray crystallography was also vital in confirming the structure of exo-(1S,3S,4R)-2-((S)-1-phenylethyl)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate, which was essential for correcting previous misassignments of stereochemistry. pwr.edu.pl
These examples highlight the definitive role of X-ray crystallography in assigning the absolute and relative stereochemistry of complex bicyclic systems, providing a solid foundation for understanding their chemical behavior and biological activity.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformation of molecules in solution. Through the analysis of chemical shifts, coupling constants, and nuclear Overhauser effects (NOE), detailed information about the spatial arrangement of atoms and the dynamics of conformational changes can be obtained.
In the context of the 2-azabicyclo[2.2.1]heptane system, ¹H NMR is particularly useful for distinguishing between exo and endo isomers. A key diagnostic feature is the coupling between the bridgehead protons and the protons on the adjacent carbon. Typically, bridgehead protons exhibit coupling exclusively with exo-protons, while the dihedral angle of approximately 90° between the bridgehead proton and an endo-proton results in zero coupling. uvic.caacs.org This characteristic splitting pattern allows for the confident assignment of the exo or endo configuration of substituents. uvic.ca
Temperature-dependent NMR studies can provide insights into the energy barriers of conformational processes, such as nitrogen inversion. For 2-methyl-2-azabicyclo[2.2.1]heptane, low-temperature ¹³C NMR measurements revealed that the endo isomer is slightly more stable than the exo isomer by about 0.3 kcal/mol. acs.org Furthermore, NMR line shape analysis determined the inversion barrier from the endo to the exo isomer to be 7.2 kcal/mol. acs.org NOE difference spectroscopy has also been employed to confirm conformational isomerism arising from restricted rotation around amide bonds in derivatives of 7-azabicyclo[2.2.1]heptane. rsc.org
Detailed ¹H and ¹³C NMR data for various derivatives of 2-azabicyclo[2.2.1]heptane have been extensively reported, aiding in the structural elucidation and stereochemical assignment of these compounds. nih.govmdpi.com
Computational Approaches to Conformational Landscape
While experimental methods provide invaluable data on the solid-state and solution-phase structures of molecules, computational chemistry offers a powerful complementary approach to explore the entire conformational landscape of this compound. Molecular mechanics and quantum mechanics calculations can be used to determine the relative energies of different conformers and the energy barriers for their interconversion.
Molecular modeling methods have been instrumental in the design of novel compounds based on the 2-azabicyclo[2.2.1]heptane scaffold. For example, in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors, molecular docking studies were used to analyze the binding modes and spatial orientation of reference compounds within the enzyme's active site. nih.gov These computational insights guided the synthesis of new derivatives with improved potency. nih.gov
Computational studies have also been used to understand the factors influencing conformational preferences. For instance, in aryl sulfone derivatives of 7-azabicyclo[2.2.1]heptane, the conformational preferences are explained by stereoelectronic effects, where the p orbital at C2 interacts with the lowest-lying σ* orbital of the S–C1 bond. uvic.ca Furthermore, calculations of Gibbs free energies have been consistent with experimental findings regarding the reactivity of non-planar amides based on the 7-azabicyclo[2.2.1]heptane scaffold. researchgate.net
Chirality and Stereoisomeric Forms of the Chemical Compound
The rigid, bicyclic nature of the 2-azabicyclo[2.2.1]heptane core, combined with substitution, leads to a rich stereochemical diversity. The presence of multiple chiral centers and the possibility of exo and endo isomerism result in a variety of stereoisomeric forms.
A defining stereochemical feature of the 2-azabicyclo[2.2.1]heptane system is the existence of exo and endo isomers. This isomerism arises from the orientation of substituents on the bicyclic framework relative to the main bridge. In the exo isomer, the substituent points away from the six-membered ring, while in the endo isomer, it is oriented towards it. google.com
The synthesis of 3-substituted 2-azabicyclo[2.2.1]heptanes often results in a mixture of exo and endo isomers. nih.gov These isomers can often be separated by techniques such as column chromatography. nih.gov The distinction between exo and endo isomers is crucial as they can exhibit different chemical and biological properties. As previously mentioned, ¹H NMR spectroscopy is a primary tool for differentiating between these isomers based on characteristic coupling patterns. uvic.ca For instance, in the 7-azabicyclo[2.2.1]heptane ring system, the absence of coupling between a bridgehead proton and an adjacent endo-proton is a reliable indicator of the endo configuration. uvic.caacs.org
The presence of a substituent at the 3-position of the 2-azabicyclo[2.2.1]heptane ring introduces a chiral center. nih.gov This, in addition to the inherent chirality of the bicyclic system, gives rise to the possibility of multiple stereoisomers. Specifically, carbon atoms 2, 3, 5, and 6 in the 2-azabicyclo[2.2.1]heptane skeleton can be chiral centers when appropriately substituted. google.com
When a chiral substituent is introduced, or when the synthesis is performed using a chiral auxiliary, diastereomers are formed. These diastereomers have different physical properties and can often be separated by chromatography or crystallization. For example, the synthesis of ethyl (1R,3R,4S)- and (1S,3S,4R)-1-azabicyclo[2.2.1]heptane-3-carboxylates was achieved by separating diastereoisomeric quaternary salt intermediates. psu.edu
Each diastereomer exists as a pair of enantiomers, which are non-superimposable mirror images of each other. Enantiomers have identical physical properties in an achiral environment but rotate plane-polarized light in opposite directions. The separation of enantiomers often requires chiral chromatography or the use of a chiral resolving agent. The stereoselective synthesis of specific enantiomers is of great importance, particularly in medicinal chemistry, as different enantiomers can have vastly different pharmacological activities. nih.govresearchgate.net
The combination of exo and endo isomerism with the presence of multiple chiral centers leads to a complex array of possible stereoisomers for substituted 2-azabicyclo[2.2.1]heptanes, each with unique three-dimensional structures and properties.
Pharmacological Investigations and Structure Activity Relationships Sar
Receptor Binding Profiles and Affinities of 3-Phenyl-2-azabicyclo[2.2.1]heptane Derivatives
Dipeptidyl Peptidase-4 (DPP-4) Inhibition Studies
Derivatives of 2-azabicyclo[2.2.1]heptane have been identified as potent inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism and a key target for the treatment of type 2 diabetes mellitus. nih.govnih.govdiva-portal.org Molecular modeling and synthesis efforts have led to the development of novel DPP-4 inhibitors with this scaffold. nih.govnih.govdiva-portal.org
One such derivative, named neogliptin, which incorporates an (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid moiety substituted with the 2-azabicyclo[2.2.1]heptane ring system, has demonstrated significant potency. nih.govnih.govdiva-portal.org In vitro studies revealed that neogliptin (compound 12a) is a more potent DPP-4 inhibitor than established drugs like vildagliptin (B1682220) and sitagliptin, with an IC50 value of 16.8 ± 2.2 nM. nih.govnih.govdiva-portal.org Further modifications of neogliptin, by introducing 1,2,4-oxadiazole (B8745197) substituents, have yielded even more potent and selective DPP-4 inhibitors. mdpi.com For instance, compound 9a from these studies exhibited an IC50 of 4.3 nM and showed no significant inhibition of the related enzymes DPP-8 and DPP-9. mdpi.com
The structure-activity relationship (SAR) studies highlight the importance of the bicyclic moiety and the stereochemistry of the substituents for potent DPP-4 inhibition. nih.govmdpi.comresearchgate.net Molecular docking studies have shown that these compounds interact with key residues in the active site of DPP-4, and their pharmacophore parameters are similar to those of vildagliptin and sitagliptin. nih.govnih.govdiva-portal.org The stability of these compounds in aqueous solutions is also a notable feature, attributed to a low potential for intramolecular cyclization. nih.govnih.govdiva-portal.org
Table 1: DPP-4 Inhibition Data for 2-Azabicyclo[2.2.1]heptane Derivatives
| Compound | IC50 (nM) for DPP-4 | Notes |
| Neogliptin (12a) | 16.8 ± 2.2 | More potent than vildagliptin and sitagliptin. nih.govnih.govdiva-portal.org |
| Compound 9a | 4.3 | A derivative of neogliptin with a 1,2,4-oxadiazole substituent; highly potent and selective. mdpi.com |
Dopamine (B1211576) Transporter Affinity and Ligand-Binding Investigations
The this compound framework has been explored for its potential as a ligand for the dopamine transporter (DAT), a key protein in the regulation of dopamine levels in the brain. The synthesis and evaluation of stereoisomers of (±)-2-(methoxycarbonyl)-7-methyl-3-phenyl-7-azabicyclo[2.2.1]heptane have provided insights into the structural requirements for DAT binding. nih.govacs.org
In vitro binding assays using rat caudate-putamen tissue showed that these derivatives were significantly less potent than cocaine and WIN 35,065-2, with Ki values ranging from 5 to 96 µM. nih.govacs.org Interestingly, the 3α-phenyl isomers were found to be more potent than the 3β-phenyl isomers. nih.govacs.org The most potent derivative among the tested isomers was the 2β,3α-isomer (6c). acs.org Molecular modeling studies suggest that the rigid nature of the 7-azabicyclo[2.2.1]heptane skeleton results in molecular topologies that are substantially different from those of the more potent 2β-(methoxycarbonyl)-3-phenyltropanes. nih.govacs.org
These findings underscore the sensitivity of the cocaine binding site on the DAT to structural modifications of the tropane (B1204802) skeleton. acs.org The diminished activity of the 7-azabicyclo[2.2.1]heptane analogs compared to their tropane counterparts highlights the importance of the specific bicyclic framework for high-affinity binding. acs.org
Table 2: Dopamine Transporter (DAT) Binding Affinities of 7-Azabicyclo[2.2.1]heptane Derivatives
| Compound Isomer | Ki (µM) |
| 6a (3β-phenyl) | >100 (incomplete inhibition) |
| 6b (3β-phenyl) | >100 (incomplete inhibition) |
| 6c (3α-phenyl) | 5 |
| 6d (3α-phenyl) | 96 |
| Cocaine | High-affinity Ki reported |
| WIN 35,065-2 | High-affinity Ki reported |
Muscarinic Receptor Activity and Selectivity
Derivatives of 2-azabicyclo[2.2.1]heptane have been investigated for their activity at muscarinic acetylcholine (B1216132) receptors, which are involved in a wide range of physiological functions. nih.govgoogle.com Studies on ester derivatives of 2-substituted 2-azabicyclo[2.2.1]heptan-5-ol and -6-ol have revealed both antagonistic and partial agonistic properties, depending on the substitution pattern. nih.gov
Four muscarinic antagonists with a 2,2-diphenylpropionate side chain at various positions on the bicyclic ring did not show significant selectivity among muscarinic receptor subtypes. nih.gov The 5-endo substituted compound was the most potent, with affinities in the nanomolar range (4.23 x 10⁻¹⁰ to 1.18 x 10⁻⁹ M). nih.gov The order of potency for these antagonists was determined to be 5-endo > 5-exo > 6-endo > 6-exo. nih.gov
In contrast, six potential muscarinic agonists with acetoxy groups at the C5 or C6 positions and an N-methyl or N-benzyl substituent also did not discriminate between receptor subtypes and exhibited lower affinities, ranging from 6.63 x 10⁻⁶ to 4.76 x 10⁻⁵ M. nih.gov Among these, exo-2-methyl-5-acetoxy-2-azabicyclo[2.2.1]heptane was identified as the most efficacious partial agonist. nih.gov The development of quinuclidine (B89598) (1-azabicyclo[2.2.2]octane) and azanorbornane (1-azabicyclo[2.2.1]heptane)-based oxadiazoles (B1248032) has been pursued to improve upon the potency and efficacy of earlier muscarinic agonists like arecoline. nih.gov
Neurokinin NK1 Receptor Ligand Studies
The this compound scaffold has also been utilized in the design of ligands for the neurokinin NK1 receptor, a target for the development of antiemetic and antidepressant drugs. researchgate.net The synthesis of a 1-phenyl-2-azabicyclo[2.2.1]heptane derivative has been reported as a potential NK1 receptor ligand. researchgate.net While specific binding data for this particular compound is not detailed in the provided search results, the broader context of NK1 receptor research indicates a focus on developing both peptide and non-peptide antagonists. nih.gov The overexpression of the NK1 receptor and its ligand, Substance P, has been implicated in cancer progression, making NK1R antagonists a subject of interest for targeted tumor therapy. nih.gov
Interactions with GABA Receptors and Related Systems
The 2-azabicyclo[2.2.1]heptane framework has been investigated as a constrained analog of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. researchgate.netresearchgate.net Research on exo-methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate suggests its potential as a ligand for GABA receptors, among other neurotransmitter receptors. ontosight.ai While direct binding data for this compound itself to GABA receptors is not explicitly detailed in the provided results, related bicyclic structures have been shown to interact with the GABA system. For example, some bicyclic compounds can be accommodated by the GABA-B receptor. researchgate.net Additionally, studies on cross-inhibition between GABAA and P2X channels in myenteric neurons provide a broader context for the complex interactions within neurotransmitter systems that these bicyclic compounds might influence. nih.gov
Molecular Mechanisms of Action at Biological Targets
Derivatives of the 2-azabicyclo[2.2.1]heptane scaffold have been investigated for their interactions with several biological targets, demonstrating a range of mechanisms.
One area of significant research has been their activity as orexin (B13118510) receptor antagonists . The orexin system, comprising neuropeptides orexin-A and orexin-B and their receptors OX1R and OX2R, is implicated in regulating sleep-wake cycles, addiction, and anxiety. nih.gov Analogs of this compound have been developed as selective orexin-1 receptor (OX1R) antagonists. nih.gov The mechanism involves competitive binding to the receptor, thereby blocking the action of the endogenous orexin neuropeptides. The U-shaped conformation of these antagonists, enforced by intramolecular π-stacking, is believed to be crucial for their binding affinity. nih.gov
Another major focus has been the dopamine transporter (DAT) . The 3-phenyl-7-azabicyclo[2.2.1]heptane framework, a close structural relative, has been a key component in developing potent and selective ligands for the DAT. acs.org These compounds act as cocaine binding site ligands, inhibiting the reuptake of dopamine. nih.govacs.org Molecular modeling studies suggest that the rigid topology of these bicyclic derivatives is a significant determinant of their binding affinity at the DAT. nih.govacs.org
Furthermore, the 2-azabicyclo[2.2.1]heptane core has been incorporated into inhibitors of dipeptidyl peptidase-4 (DPP-4) , an enzyme involved in glucose metabolism. mdpi.comresearchgate.net These compounds, often pseudo-peptides, act as potent and selective inhibitors of DPP-4, which is a therapeutic target for type 2 diabetes mellitus. mdpi.comresearchgate.net
The versatility of this scaffold is also evident in its application to nicotinic acetylcholine receptors (nAChRs) . nih.govresearchgate.net Derivatives have been designed as potent and selective antagonists for the α4β2 nAChR subtype, which is involved in cognitive processes and nicotine (B1678760) addiction. nih.gov Additionally, N-arylalkyl-substituted 7-azabicyclo[2.2.1]heptanes have been synthesized and evaluated as ligands for neuronal nAChRs. acs.org
Finally, the azabicyclo[2.2.1]heptane framework has been explored for its interaction with sigma receptors (σR) , with some analogs showing promise as selective σ2R agonists. publish.csiro.au
Structure-Activity Relationship (SAR) Studies of this compound Analogs
The systematic modification of the this compound structure has yielded valuable insights into the structural requirements for potent and selective biological activity.
Influence of Stereochemistry on Biological Activity
Stereochemistry plays a pivotal role in the biological activity of this compound analogs. The rigid bicyclic system gives rise to multiple stereoisomers, each potentially having a distinct pharmacological profile. google.com
For instance, in the case of ligands targeting the dopamine transporter, the orientation of the phenyl group is critical. Surprisingly, for (±)-2-(methoxycarbonyl)-7-methyl-3-phenyl-7-azabicyclo[2.2.1]heptane, the 3α-phenyl isomers were found to be more potent than the 3β-phenyl isomers, a finding that contrasts with related tropane analogs. nih.govacs.org This highlights that the specific geometry of the bicyclo[2.2.1]heptane ring system dictates a different optimal arrangement of substituents for DAT binding compared to the more flexible tropane scaffold. nih.govacs.org
The 7-azabicyclo[2.2.1]heptane ring system can exist in exo and endo configurations, which also significantly impacts activity. google.com The synthesis of epimeric quaternary derivatives of 2-oxa-5-azabicyclo[2.2.1]heptane, a related bicyclic system, further underscores the importance of stereochemical considerations in determining biological effects. nih.gov
In the context of DPP-4 inhibitors, the stereochemistry of substituents on the 2-azabicyclo[2.2.1]heptane core has been shown to be a key factor in achieving high potency and selectivity. mdpi.comresearchgate.net
Impact of Substituent Modifications on Receptor Affinity and Efficacy
Modifications to the substituents on the this compound scaffold have profound effects on receptor affinity and efficacy.
At the Phenyl Ring: For analogs targeting the dopamine transporter, substitution on the 4'-position of the phenyl ring has been a key area of investigation. A study on 3β-(4'-substituted phenyl)-2β-heterocyclic tropanes, which share the 3-phenyl motif, found that a 4'-chloro substituent resulted in the most potent and selective compound for the DAT. acs.org
At the 2-position: For DAT ligands, the nature of the substituent at the 2-position is crucial. Replacement of the typical carbomethoxy group found in cocaine analogs with various heterocyclic moieties has been explored. acs.org These studies revealed that bioisosteric replacements can lead to high affinity and selectivity. acs.org For example, a 3'-phenylisoxazol-5-yl group at the 2β-position yielded a highly potent and selective DAT ligand. acs.org
At the Nitrogen Atom (Position 2 or 7): N-alkylation or N-arylation also significantly modulates activity. In a series of 7-azabicyclo[2.2.1]heptane derivatives targeting nAChRs, an N-(3-pyridylmethyl) substituent was found to be the most potent. acs.org For orexin antagonists, modifications to the amide linkage attached to the nitrogen were explored to optimize properties like metabolic stability. nih.gov
The table below summarizes the in vitro binding affinities of some substituted azabicyclo[2.2.1]heptane analogs at human orexin receptors.
| Compound | Substitution | hOX1R Ki (nM) | hOX2R Ki (nM) |
| (±)-6 | 5-methyl | 1.3 | 2.6 |
| (±)-7 | 5-fluoro | 3.5 | 11 |
| (±)-8 | pyrimidine benzamide (B126) | 1.1 | 2.5 |
| (±)-9 | pyrimidine benzamide | 1.2 | 2.1 |
| (±)-13 | trifluoromethyl | 20 | 54 |
| Data sourced from a study on substituted azabicyclo[2.2.1]heptanes as selective orexin-1 antagonists. nih.gov |
Ligand Design Principles Derived from SAR Analysis
The extensive SAR studies on this compound and its analogs have led to the formulation of several key ligand design principles:
Rigid Scaffold for Defined Conformation: The rigid bicyclic nature of the 2-azabicyclo[2.2.1]heptane core is advantageous for locking ligands into a specific, biologically active conformation. This reduces the entropic penalty upon binding and can enhance affinity and selectivity. nih.govacs.org
Stereochemistry as a Key Determinant: The precise stereochemical arrangement of substituents is critical for optimal interaction with the target protein. The relative orientation of the phenyl group and other substituents can dramatically alter binding affinity. nih.govacs.orgnih.gov
Bioisosteric Replacements for Functional Modulation: Functional groups can often be replaced by bioisosteres to fine-tune properties such as affinity, selectivity, and metabolic stability without losing the core binding interactions. For example, replacing a carbomethoxy group with a heterocyclic ring can lead to improved DAT affinity. acs.org
Importance of Electrostatic Interactions: Quantitative structure-activity relationship (QSAR) studies have highlighted the importance of electrostatic interactions in the binding of these ligands. For DAT ligands, a high correlation was found between binding affinity and the molecular electrostatic potential (MEP) minima near heteroatoms in the 2β-substituent. acs.org
Target-Specific Substituent Effects: The optimal substitution pattern is highly dependent on the biological target. For instance, while a 4'-chloro substituent on the phenyl ring is beneficial for DAT affinity, different substitutions are required to optimize affinity for orexin or nicotinic receptors. nih.govacs.orgacs.org
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations, particularly using Density Functional Theory (DFT), have been employed to understand the electronic structure and energetics of azabicyclo[2.2.1]heptane systems. Studies on related N-benzoyl-7-azabicyclo[2.2.1]heptanes have shown that these bicyclic amides intrinsically adopt a nitrogen-pyramidalized structure, a deviation from the typical planar amide bond. acs.org DFT calculations successfully reproduced these pyramidal structures as energy minima. acs.org
These computational models are essential for:
Determining Stable Conformations: Calculating the relative energies of different stereoisomers (e.g., exo and endo) and rotamers to predict the most stable forms.
Analyzing Electronic Properties: Understanding the distribution of electron density, molecular orbitals (HOMO/LUMO), and electrostatic potential, which are key to reactivity and intermolecular interactions.
Investigating Reaction Mechanisms: DFT has been used to investigate the base-mediated heterocyclization reactions for synthesizing the 7-azabicyclo[2.2.1]heptane core, explaining the stereoselective outcomes of these reactions. researchgate.net
Calculations have also been used to correlate computed parameters with experimental data, such as NMR chemical shifts, to validate the predicted structures in solution.
Molecular Dynamics Simulations for Conformational Sampling and Dynamics
Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational landscape and dynamic behavior of molecules over time. wustl.edumdpi.com For the azabicyclo[2.2.1]heptane scaffold, MD simulations provide a picture of how the molecule behaves in a biological environment, such as in an aqueous solution. mdpi.comresearchgate.net
Key applications of MD simulations for this scaffold include:
Conformational Sampling: Identifying the range of shapes a molecule can adopt through thermal motion. This is crucial because a molecule's biological activity can be dependent on its ability to adopt a specific conformation to bind to a target. calcus.cloud
Stability of Structures: Assessing the stability of different conformations, such as the puckering of the bicyclic rings and the orientation of the phenyl substituent. Studies on oligomers of related bicyclic β-amino acids have used MD to show that they form stable, organized helical structures. researchgate.net
Solvent Effects: Understanding how interactions with solvent molecules (like water) influence the conformation and dynamics of the compound. researchgate.net
For example, MD simulations of related sirtuin inhibitors were used to generate multiple protein conformations, leading to an ensemble docking approach for more accurate binding prediction. mdpi.com
Molecular Docking Studies of Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred binding mode of a ligand to a biological target, typically a protein or enzyme. omicsonline.org Derivatives of 2-azabicyclo[2.2.1]heptane have been the subject of numerous docking studies to explore their potential as therapeutic agents.
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: A novel class of DPP-4 inhibitors for type 2 diabetes was developed based on a 2-azabicyclo[2.2.1]heptane scaffold. nih.govmdpi.com Docking studies were instrumental in their design. The lead compound, neogliptin, was shown to interact with key residues in the DPP-4 active site, including the S1 and S'2 pockets. nih.gov Further optimization led to even more potent inhibitors, with docking studies confirming that these new analogues form crucial hydrogen bond and π-stacking interactions within the binding site. mdpi.commdpi.com
Dopamine (B1211576) Transporter (DAT) Ligands: Stereoisomers of 2-(methoxycarbonyl)-7-methyl-3-phenyl-7-azabicyclo[2.2.1]heptane were synthesized and evaluated as ligands for the cocaine binding site at the dopamine transporter. nih.govacs.org Molecular modeling revealed that the rigid bicyclic structure results in a molecular topology significantly different from typical tropane-based ligands like cocaine. nih.govacs.org Surprisingly, the 3α-phenyl isomers were found to be more potent than the 3β-phenyl isomers, a finding rationalized through computational modeling. nih.govacs.org
| Compound | Target | Affinity (IC50 or Ki) | Key Interactions Noted in Docking | Reference |
|---|---|---|---|---|
| Neogliptin (12a) | DPP-4 | 16.8 nM (IC50) | Interaction with key residues in S1 and S'2 pockets (R125, E205, E206, S209, F357, S630, etc.) | nih.gov |
| Compound 9a | DPP-4 | 4.3 nM (IC50) | Interaction with key residues in S1 and S'2 pockets | mdpi.com |
| 3α-Phenyl Isomer (6c) | Dopamine Transporter | 5 µM (Ki) | Different molecular topology compared to cocaine | nih.gov |
| 3β-Phenyl Isomer (6a) | Dopamine Transporter | 96 µM (Ki) | Different molecular topology compared to cocaine | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Properties
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com For the azabicyclo[2.2.1]heptane scaffold, QSAR studies can help predict the activity of new, unsynthesized derivatives, thereby guiding medicinal chemistry efforts.
While specific QSAR models focused solely on 3-phenyl-2-azabicyclo[2.2.1]heptane are not prominently detailed in the literature, QSAR studies have been performed on functionally and structurally related compounds. For instance, QSAR and pharmacophore identification for aryl-substituted cycloalkenecarboxylic acid methyl esters with affinity for the human dopamine transporter have been successfully conducted. acs.org Similarly, extensive QSAR studies on 3β-phenyltropane derivatives, which share structural similarities, have been used to develop models that correlate physicochemical properties with binding affinity at monoamine transporters. acs.org These models often use descriptors such as:
Steric parameters: Molecular volume, surface area.
Electronic parameters: Dipole moment, partial charges.
Hydrophobicity parameters: LogP.
Such models are crucial for optimizing lead compounds by predicting how changes in the structure will affect biological potency. mdpi.com
Prediction of Reaction Pathways and Mechanistic Insights for Synthesis
Theoretical chemistry plays a vital role in predicting reaction pathways and understanding the mechanisms of chemical syntheses. For the azabicyclo[2.2.1]heptane core, computational studies have been used to rationalize the outcomes of key synthetic steps.
One of the primary routes to this scaffold is the Diels-Alder reaction. Early work on the reaction between 2,3,4,5,5-pentachloro-1-azacyclopentadiene and styrene (B11656) was initially thought to produce a 1-azabicyclo[2.2.1]heptene system. However, a reexamination, including X-ray crystallography and further chemical analysis, confirmed that the reaction proceeds through the 2-azadiene isomer, yielding the 2-azabicyclo[2.2.1]heptene scaffold, such as 2-aza-5-phenylbicyclo[2.2.1]hept-2-ene. ucla.edu Computational studies can model the transition states of these different cycloaddition pathways to explain why one regioisomer is favored over another.
Furthermore, DFT calculations have been used to study the mechanism of base-mediated heterocyclization to form N-Arylmethyl-7-azabicyclo[2.2.1]heptane derivatives, providing insights into the stereoselectivity of the ring-forming step. researchgate.net
Bioisosteric Replacement Strategies Utilizing the Azabicyclo[2.2.1]heptane Core
Bioisosteric replacement is a strategy in drug design where a part of a molecule is replaced by another chemical group with similar physical or chemical properties to improve the compound's biological activity, pharmacokinetic properties, or to create novel intellectual property. Saturated polycyclic scaffolds like azabicyclo[2.2.1]heptane are increasingly used as bioisosteres for flat aromatic rings, such as a phenyl group. nih.govresearchgate.net
This strategy, often referred to as "escaping flatland," aims to:
Improve Physicochemical Properties: Replacing a phenyl ring with a saturated bicyclic system can decrease lipophilicity and improve aqueous solubility. researchgate.netpublish.csiro.au
Enhance Binding Specificity: The rigid, three-dimensional nature of the azabicyclo[2.2.1]heptane core allows for a more precise orientation of substituents to interact with a biological target, potentially leading to higher affinity and selectivity. publish.csiro.au
Explore Novel Chemical Space: It provides a route to new molecular architectures that are structurally distinct from existing drugs.
The azabicyclo[2.2.1]heptane scaffold has been highlighted as a promising framework for developing selective σ2 receptor agonists by reducing the steric bulk compared to other polycycles like azaadamantane. publish.csiro.au This demonstrates its utility as a versatile bioisosteric tool in modern drug discovery.
Applications in Organic Synthesis and Medicinal Chemistry
Utility as Chiral Building Blocks and Scaffolds
The 2-azabicyclo[2.2.1]heptane framework is recognized as a significant chiral building block in asymmetric synthesis. pwr.edu.plresearchgate.net Its rigid structure allows for a high degree of stereochemical control in subsequent reactions. The synthesis of enantiomerically pure versions of this scaffold is a key focus, as the specific stereoisomer often dictates biological efficacy.
Enantioselective synthesis methods, such as those employing a chiral phosphoric acid-catalyzed ring-opening of meso-epoxides, have been developed to produce these bicyclic amines in high yields and with excellent enantioselectivities. researchgate.net The presence of functional groups, like the hydroxyl and amide groups in the products of these syntheses, provides convenient handles for further chemical modification. researchgate.net The so-called Vince lactam, or 2-azabicyclo[2.2.1]hept-5-en-3-one, is a particularly noteworthy derivative that serves as a versatile precursor for a variety of carbocyclic nucleoside analogues. researchgate.net The double bond and lactam functionality within the Vince lactam allow for diverse chemical manipulations, leading to functionalized γ-lactams and cyclopentane-based γ-amino acid derivatives. researchgate.net
The phenyl group at the C-3 position, as in 3-Phenyl-2-azabicyclo[2.2.1]heptane, introduces an additional element of molecular diversity and steric influence, making it a valuable component for creating libraries of chiral compounds for screening in drug discovery.
Incorporation into Complex Molecular Architectures in Drug Discovery
The 2-azabicyclo[2.2.1]heptane scaffold is frequently incorporated into larger, more complex molecules designed for therapeutic applications. Its rigid nature helps to lock the molecule into a specific bioactive conformation, which can lead to improved potency and selectivity for its biological target.
A prominent example is its use in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes. researchgate.netnih.gov In these inhibitors, the 2-azabicyclo[2.2.1]heptane moiety is acylated with other complex fragments, such as (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid and substituted oxadiazoles (B1248032). nih.gov The resulting pseudo-peptides are highly potent and selective inhibitors of the DPP-4 enzyme. nih.gov
Furthermore, derivatives such as (±)-2-(methoxycarbonyl)-7-methyl-3-phenyl-7-azabicyclo[2.2.1]heptane have been synthesized and evaluated as ligands for the dopamine (B1211576) transporter, demonstrating the scaffold's utility in designing molecules that target the central nervous system. nih.govacs.org The scaffold can also undergo rearrangement reactions, for instance under Mitsunobu conditions, to form related bicyclic systems like the 2-azabicyclo[3.2.1]octane core, further expanding its utility in accessing diverse and complex molecular architectures. rsc.org
Role as Pharmacophore Scaffolds in Rational Drug Design
In rational drug design, a pharmacophore scaffold serves as a rigid three-dimensional framework upon which functional groups are placed to interact with a biological target. The 2-azabicyclo[2.2.1]heptane system is an excellent example of such a scaffold. Its conformational rigidity reduces the entropic penalty upon binding to a receptor and presents appended functional groups in well-defined spatial orientations.
This scaffold is considered a conformationally restricted analog of more flexible structures like pyrrolidine (B122466) and piperidine (B6355638). researchgate.netunipv.it This rigidity is advantageous in drug design for stabilizing bioactive conformations. For example, the 7-azabicyclo[2.2.1]heptane isomer has been successfully used as a scaffold to develop selective ligands for the sigma-2 (σ2) receptor, where the bicyclic core was key to achieving subtype selectivity. nih.gov Similarly, the 2-azabicyclo[2.2.1]heptane framework forms the core of potent DPP-4 inhibitors, where it acts as a central scaffold connecting the different parts of the molecule that interact with the enzyme's active site. researchgate.netnih.gov The stereochemistry of the scaffold is crucial; different stereoisomers of these inhibitors exhibit significantly different potencies, highlighting the importance of the scaffold in defining the precise 3D arrangement of the pharmacophoric elements. researchgate.net
| Drug Target | Scaffold Application | Example Compound Class | Reference |
| Dipeptidyl Peptidase-4 (DPP-4) | Central scaffold for inhibitor design | Oxadiazole-substituted derivatives of neogliptin | nih.gov |
| Dopamine Transporter (DAT) | Core structure for ligand development | 2-(methoxycarbonyl)-7-methyl-3-phenyl-7-azabicyclo[2.2.1]heptane isomers | nih.govacs.org |
| Sigma-2 (σ2) Receptor | Framework for selective ligand development (7-aza isomer) | N-substituted 7-azabicyclo[2.2.1]heptanes | nih.gov |
Development of New Synthetic Methodologies Utilizing the Azabicyclo[2.2.1]heptane System
The importance of the 2-azabicyclo[2.2.1]heptane core has driven the development of novel synthetic methods for its construction. These methodologies aim to provide efficient and stereocontrolled access to this valuable scaffold.
Recent advancements include:
Palladium-Catalyzed 1,2-Aminoacyloxylation: A method involving the palladium-catalyzed reaction of cyclopentenes to create oxygenated 2-azabicyclo[2.2.1]heptanes, which can be further functionalized. rsc.org
Brønsted Acid Catalysis: The use of chiral phosphoric acids to catalyze the desymmetrizing ring-opening of meso-epoxides, yielding enantiomerically enriched 2-azabicyclo[2.2.1]heptanes. researchgate.net
Binary Catalytic Systems: A combination of an aminotriphenolate Al(III) complex and a bromide salt has been shown to effectively synthesize a variety of aza-bicyclo[2.2.1]heptanes from γ-epoxy-alcohols with high diastereocontrol. acs.org
Reductive Heck Coupling: The regiochemistry of the reductive Heck coupling of N-protected 2-azabicyclo[2.2.1]hept-5-enes with aryl iodides has been explored for the synthesis of epibatidine (B1211577) analogues, demonstrating a method to introduce aryl substituents onto the scaffold. researchgate.net
These synthetic innovations not only facilitate the production of known biologically active molecules but also open avenues for creating new derivatives with potentially enhanced properties.
| Synthetic Method | Key Reagents/Catalysts | Substrate | Product Type | Reference |
| 1,2-Aminoacyloxylation | Palladium catalyst | Cyclopentenes | Oxygenated 2-azabicyclo[2.2.1]heptanes | rsc.org |
| Enantioselective Ring-Opening | Chiral Phosphoric Acid | meso-Epoxides | Chiral 2-azabicyclo[2.2.1]heptanes | researchgate.net |
| Binary Catalysis | Al(III) complex + Bromide salt | Cyclic γ-epoxy-alcohols | 2-azabicyclo[2.2.1]heptanes | acs.org |
| Reductive Heck Coupling | Palladium catalyst | 2-Azabicyclo[2.2.1]hept-5-ene | Aryl-substituted 2-azabicyclo[2.2.1]heptanes | researchgate.net |
Intermediates in the Synthesis of Other Biologically Active Molecules
The 2-azabicyclo[2.2.1]heptane framework, and specifically its derivatives, serve as crucial intermediates in the synthesis of a range of other important molecules. The well-known Vince lactam (2-azabicyclo[2.2.1]hept-5-en-3-one) is a prime example, acting as a key precursor in the synthesis of carbocyclic nucleosides, including the blockbuster antiviral drugs Carbovir and Abacavir. researchgate.net
The scaffold can also be chemically transformed into other valuable bicyclic systems. For instance, derivatives of 2-azabicyclo[2.2.1]heptane can undergo ring expansion through rearrangement to yield the 2-azabicyclo[3.2.1]octane skeleton, a different class of bridged aza-bicyclic structure with its own unique biological profile. rsc.org
In the context of multi-step drug synthesis, the 2-azabicyclo[2.2.1]heptane moiety is often prepared early in the synthetic sequence and then elaborated upon. In the creation of complex DPP-4 inhibitors, the bicyclic amine is an intermediate that is subsequently coupled with other synthetically derived components to build the final, highly active drug candidate. nih.gov This role as a versatile and transformable intermediate underscores its fundamental importance in medicinal chemistry. nih.govrsc.org
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of 3-Phenyl-2-azabicyclo[2.2.1]heptane, including the determination of the relative stereochemistry of the phenyl group. Both ¹H and ¹³C NMR are employed to map the carbon skeleton and the environment of each proton.
In the ¹H NMR spectrum, the chemical shifts and coupling constants of the bicyclic protons are particularly informative. The protons on the carbon bearing the phenyl group (H3) and the bridgehead protons (H1 and H4) typically appear as distinct multiplets. The aromatic protons of the phenyl group are expected to resonate in the downfield region, generally between δ 7.2 and 7.5 ppm . The differentiation between the exo and endo isomers is often possible through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) experiments. For instance, in the 7-azabicyclo[2.2.1]heptane ring system, bridgehead protons show coupling exclusively with exo protons, while the coupling with endo protons is close to zero due to a dihedral angle of approximately 90° uvic.ca. This characteristic splitting pattern is crucial for stereochemical assignment uvic.caacs.org.
¹³C NMR spectroscopy provides information on the number and type of carbon atoms. The spectrum would show distinct signals for the phenyl carbons, with the ipso-carbon having a characteristic shift, and the aliphatic carbons of the bicyclic system. The chemical shifts of the C3 carbon, directly attached to the phenyl group, and the adjacent carbons would be particularly sensitive to the exo/endo orientation of the substituent.
While specific spectral data for this compound is not widely published, data from closely related derivatives provide expected ranges for chemical shifts.
Table 1: Representative ¹H NMR Data for a 3-Substituted-2-azabicyclo[2.2.1]heptane Derivative (Data is illustrative and based on related structures; actual values for this compound may vary)
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constants (J, Hz) |
| Phenyl-H | 7.20 - 7.50 | m | - |
| H3 | 3.5 - 4.5 | m | - |
| H1, H4 (bridgehead) | 2.5 - 3.5 | m | - |
| Bicyclic CH₂ | 1.2 - 2.5 | m | - |
| NH | 1.5 - 3.0 | br s | - |
Table 2: Representative ¹³C NMR Data for a 3-Substituted-2-azabicyclo[2.2.1]heptane Derivative (Data is illustrative and based on related structures; actual values for this compound may vary)
| Carbon | Expected Chemical Shift (ppm) |
| Phenyl (quaternary) | 135 - 145 |
| Phenyl CH | 125 - 130 |
| C3 | 60 - 70 |
| C1, C4 (bridgehead) | 50 - 60 |
| Bicyclic CH₂ | 25 - 45 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is essential for determining the molecular weight and investigating the fragmentation patterns of this compound, which further confirms its structure. The compound has a molecular formula of C₁₂H₁₅N and a molecular weight of 173.3 g/mol biosynth.com.
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 173. The fragmentation of the 2-azabicyclo[2.2.1]heptane ring system can be complex. Common fragmentation pathways for bicyclic amines may involve the loss of small neutral molecules or radicals. For this compound, key fragmentation would likely involve the phenyl group and the bicyclic core. The base peak may correspond to a stable fragment resulting from the initial cleavages. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the molecular ion and its fragments with high accuracy uni-bonn.de.
Table 3: Predicted Mass Spectrometry Data for this compound (Data is predictive and based on the compound's structure)
| m/z | Ion | Description |
| 173 | [C₁₂H₁₅N]⁺ | Molecular Ion (M⁺) |
| 172 | [M-H]⁺ | Loss of a hydrogen radical |
| 96 | [C₆H₁₀N]⁺ | Fragment from cleavage of the phenyl group |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in this compound.
The IR spectrum would show characteristic absorption bands for the N-H bond of the secondary amine, typically in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic phenyl ring would appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretches of the bicyclic system would be observed just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring are expected in the 1450-1600 cm⁻¹ region. The C-N stretching vibration would also be present in the fingerprint region. IR spectroscopy has been used to monitor the progress of reactions involving the 2-azabicyclo[2.2.1]hept-5-ene ring system semanticscholar.org.
Raman spectroscopy provides complementary information. While the N-H and O-H stretches are often weak in Raman, the C=C stretching of the phenyl ring and the C-C framework vibrations of the bicyclic system would produce distinct Raman signals.
Table 4: Expected Vibrational Spectroscopy Data for this compound (Data is illustrative and based on general functional group frequencies)
| Functional Group | IR Absorption (cm⁻¹) | Raman Shift (cm⁻¹) |
| N-H Stretch | 3300 - 3500 (medium) | Weak |
| Aromatic C-H Stretch | 3000 - 3100 (medium) | Strong |
| Aliphatic C-H Stretch | 2850 - 3000 (strong) | Strong |
| Aromatic C=C Stretch | 1450 - 1600 (medium-strong) | Strong |
| C-N Stretch | 1000 - 1250 (medium) | Medium |
Chiroptical Spectroscopy (CD, ORD) for Stereochemical Assignment
Given that this compound is a chiral molecule, existing as enantiomers for both the exo and endo diastereomers, chiroptical techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are invaluable for assigning the absolute configuration of the separated enantiomers.
CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The electronic transitions of the phenyl chromophore, which become chirally perturbed by the bicyclic framework, would give rise to characteristic Cotton effects in the CD spectrum. The sign and magnitude of these Cotton effects can be correlated with the absolute stereochemistry of the molecule, often with the aid of quantum chemical calculations researchgate.net.
Optical rotation, measured using a polarimeter at a specific wavelength (commonly the sodium D-line, 589 nm), provides the specific rotation value ([α]D). This value is a characteristic physical property for a given enantiomer and can be used to determine its enantiomeric purity anton-paar.com. The sign of the rotation (+ or -) is used to designate the enantiomer as dextrorotatory or levorotatory. For derivatives of 2-azabicyclo[2.2.1]heptane, specific rotation values have been reported and used for characterization researchgate.net.
Chromatographic Techniques for Purity Assessment and Isomer Separation
Chromatographic methods are fundamental for the purification of this compound and for the separation of its various isomers.
High-Performance Liquid Chromatography (HPLC) is a key technique for both analytical and preparative purposes. For the separation of the exo and endo diastereomers, normal-phase or reversed-phase HPLC can be employed. The separation of the enantiomers of each diastereomer requires the use of a chiral stationary phase (CSP). For related 2-azabicyclo[2.2.1]hept-5-en-3-one, a Chiralcel OD-H column with a mobile phase of n-hexane-isopropanol has been successfully used for enantiomeric separation researchgate.net.
Gas Chromatography (GC) can also be used for the analysis and separation of volatile derivatives of 2-azabicyclo[2.2.1]heptane. The separation of isomers is often achievable on capillary columns, and for enantiomeric separation, a chiral stationary phase is necessary.
Thin-layer chromatography (TLC) is routinely used to monitor the progress of reactions and to get a preliminary assessment of the purity of the synthesized compound. Column chromatography is the standard method for the purification of the crude product and for the separation of diastereomers on a larger scale nih.gov.
Future Directions and Research Opportunities for 3 Phenyl 2 Azabicyclo 2.2.1 Heptane
Exploration of Unexplored Synthetic Pathways and Methodologies
The synthesis of the azabicyclo[2.2.1]heptane core, while established, continues to be an area of active research, with a focus on improving efficiency, stereoselectivity, and access to diverse derivatives. Current methods often rely on variations of the Diels-Alder reaction or base-promoted heterocyclization. cdnsciencepub.comacs.org
Future explorations could focus on:
Catalytic Asymmetric Synthesis: Developing novel catalytic systems, such as those employing chiral phosphoric acids or metal catalysts like aluminum, to achieve high enantioselectivity in the formation of the bicyclic core. researchgate.netacs.org This would bypass the need for chiral resolution of racemic mixtures, a process that can be inefficient. google.com
Rearrangement Reactions: Investigating rearrangement reactions, such as the Mitsunobu or Schmidt reactions on related norcamphor (B56629) or 2-azabicyclo[2.2.1]heptane derivatives, could provide alternative and potentially more regioselective pathways to functionalized scaffolds. rsc.org
Flow Chemistry: The application of flow chemistry could offer better control over reaction parameters, leading to improved yields and safety for certain synthetic steps.
A key challenge remains the controlled introduction of substituents at various positions on the bicyclic ring. New methodologies that allow for late-stage functionalization would be particularly valuable for creating libraries of analogs for biological screening.
Identification of Novel Biological Targets for Therapeutic Intervention
Derivatives of the azabicyclo[2.2.1]heptane scaffold have shown activity at a range of biological targets, highlighting the therapeutic potential of this structural motif. Known targets include nicotinic acetylcholine (B1216132) receptors (nAChRs), the dopamine (B1211576) transporter (DAT), and dipeptidyl peptidase IV (DPP-4). google.comnih.govacs.orgmdpi.com
Future research should aim to identify new biological targets for 3-Phenyl-2-azabicyclo[2.2.1]heptane and its analogs. This can be achieved through:
High-Throughput Screening: Screening libraries of diverse azabicyclo[2.2.1]heptane derivatives against a wide panel of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.
Phenotypic Screening: Utilizing cell-based assays to identify compounds that produce a desired phenotypic change, followed by target deconvolution to identify the responsible protein.
Chemoproteomics: Employing chemical probes based on the azabicyclo[2.2.1]heptane scaffold to identify protein binding partners in complex biological systems.
Given the structural rigidity of the scaffold, it is plausible that derivatives could be designed to selectively target subtypes of receptors, such as the σ2 receptor, or specific enzymes implicated in diseases like Alzheimer's or viral infections. researchgate.netnih.govnih.gov
Integration of Advanced Computational Methodologies in Design and Prediction
Computational chemistry and molecular modeling are indispensable tools for accelerating the drug discovery process. For the this compound scaffold, these methods can provide crucial insights into structure-activity relationships (SAR) and guide the design of more potent and selective ligands.
Future applications of computational methodologies include:
Pharmacophore Modeling: Developing and refining pharmacophore models based on known active compounds to identify the key structural features required for binding to specific targets. acs.org
Molecular Docking and Dynamics: Using molecular docking to predict the binding modes of novel derivatives within the active site of a target protein. mdpi.com Molecular dynamics simulations can then be used to assess the stability of these binding modes and to understand the energetic contributions of different interactions.
Quantum Mechanics/Molecular Mechanics (QM/MM): Applying QM/MM methods to more accurately model the electronic interactions between the ligand and the protein, particularly for reactions or charge-transfer processes.
Machine Learning and AI: Utilizing machine learning algorithms to build predictive models for biological activity and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties based on the chemical structures of a large set of azabicyclo[2.2.1]heptane derivatives.
These computational approaches can help to prioritize the synthesis of the most promising compounds, thereby saving time and resources.
Development of New Derivatization Strategies for Enhanced Bioactivity
The biological activity of the this compound scaffold can be finely tuned through chemical derivatization. The phenyl group and the nitrogen atom of the bicyclic system are key points for modification.
Future derivatization strategies could focus on:
Phenyl Ring Substitution: Exploring a wide range of substituents on the phenyl ring to probe for additional interactions with the target protein. This could include electron-donating and electron-withdrawing groups, as well as heterocyclic replacements.
N-Substitution: Introducing various alkyl, arylalkyl, or more complex substituents on the nitrogen atom to modulate the compound's physicochemical properties and to explore potential interactions with the target. nih.govnih.gov
Scaffold Hopping: Replacing the phenyl group with other aromatic or heteroaromatic systems to explore new chemical space and potentially identify novel biological activities.
Introduction of New Functional Groups: Incorporating functional groups that can form covalent bonds with the target protein could lead to the development of irreversible inhibitors with prolonged duration of action.
The goal of these strategies is to enhance the bioactivity, selectivity, and pharmacokinetic properties of the parent compound.
| Strategy | Rationale | Potential Outcome |
| Phenyl Ring Substitution | Modulate electronic and steric properties to optimize target binding. | Increased potency and selectivity. |
| N-Alkylation/Arylation | Alter solubility, basicity, and explore new binding pockets. | Improved pharmacokinetic profile and target engagement. |
| Bioisosteric Replacement | Replace the phenyl group with other rings to improve properties. | Novel intellectual property and potentially improved safety. |
| Functionalization of the Bicyclic Core | Introduce substituents at other positions for new interactions. | Development of compounds with novel mechanisms of action. |
Expanding the Scope of Azabicyclo[2.2.1]heptane Scaffolds in Chemical Biology
The unique conformational constraints of the azabicyclo[2.2.1]heptane scaffold make it an attractive tool for chemical biology research. These rigid molecules can be used to probe the specific conformational requirements of protein-ligand interactions.
Future applications in chemical biology could include:
Chemical Probes: Developing fluorescently labeled or biotinylated derivatives of this compound to visualize and identify its binding partners in cells and tissues.
Conformationally Locked Analogs: Using the azabicyclo[2.2.1]heptane scaffold as a template to create conformationally restricted analogs of more flexible endogenous ligands. This can help to identify the bioactive conformation of the natural ligand. researchgate.net
Fragment-Based Drug Discovery: Utilizing the azabicyclo[2.2.1]heptane core as a starting fragment for the development of larger, more potent drug candidates.
Nucleoside Analogs: The Vince lactam, a related 2-azabicyclo[2.2.1]hept-5-en-3-one, is a known precursor for antiviral carbocyclic nucleoside analogs. researchgate.net Exploring the potential of other azabicyclo[2.2.1]heptane derivatives in this area could lead to new antiviral agents.
By expanding the use of these scaffolds beyond traditional medicinal chemistry, researchers can gain a deeper understanding of fundamental biological processes and develop new tools for their study.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-phenyl-2-azabicyclo[2.2.1]heptane derivatives, and how are they optimized for yield and purity?
- Methodological Answer : Two primary approaches are documented:
- Route 1 : Reacting alcohols (e.g., 3-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane) with triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD) in toluene, followed by sodium hydroxide wash and column chromatography purification. This yields products as pale-yellow oils (NMR and MS confirmation) .
- Route 2 : Using sodium azide (NaN₃) and PPh₃ in methanol, followed by filtration and column chromatography. Optimization involves solvent choice (e.g., methanol for solubility) and reaction time (overnight for completion) .
- Key Considerations : Monitor reaction progress via TLC and optimize column chromatography gradients (e.g., hexane/ethyl acetate) to resolve stereoisomers.
Q. Which analytical techniques are critical for characterizing this compound derivatives?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm bicyclic scaffold integrity and phenyl substitution patterns. Overlapping signals in the bicyclic region require 2D techniques (COSY, HSQC) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formulas, while fragmentation patterns confirm substituent stability .
- X-ray Crystallography : Resolves stereochemical ambiguities (e.g., endo/exo configurations) by analyzing crystal packing and bond angles .
Q. How does the bicyclic framework influence the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Stability Assays : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. The rigid bicyclic structure enhances thermal stability but may hydrolyze under acidic/basic conditions (e.g., ester or amide linkages) .
- Mitigation Strategies : Use protective groups (e.g., Boc for amines) during synthesis to prevent degradation .
Q. What purification challenges arise during synthesis, and how are they addressed?
- Methodological Answer :
- Column Chromatography : Employ gradient elution (hexane → ethyl acetate) to separate diastereomers. Silica gel with 5% triethylamine minimizes tailing for amine-containing derivatives .
- Recrystallization : Use ethanol/water mixtures for polar derivatives. Monitor crystal growth via microscopy to ensure purity .
Advanced Research Questions
Q. How can stereochemical misassignments in this compound derivatives be resolved?
- Methodological Answer :
- Case Study : A 2015 review misassigned the minor product as endo-(1R,3S,4S) but corrected it to exo-(1S,3S,4R) via X-ray crystallography (Appendix A.1 in ).
- Strategies : Combine NOESY (nuclear Overhauser effect) for spatial proximity analysis with computational modeling (DFT for energy-minimized conformers) to validate configurations .
Q. What strategies enhance the biological activity of this compound analogs as nicotinic receptor ligands?
- Methodological Answer :
- SAR Studies : Introduce electron-withdrawing groups (e.g., -CF₃) at the phenyl ring to boost binding affinity. Replace the 2-aza group with thia or sulfonamide moieties to modulate receptor selectivity (e.g., α4β2 nAChR subtype) .
- In Silico Docking : Use AutoDock Vina to predict interactions with receptor pockets. Prioritize derivatives with hydrogen bonds to Glu148 and π-π stacking with Trp86 .
Q. How can reaction mechanisms for bicyclic scaffold formation be elucidated using computational methods?
- Methodological Answer :
- DFT Calculations : Model transition states (e.g., Curtius rearrangement intermediates) to identify rate-limiting steps. Compare activation energies for competing pathways (e.g., radical vs. ionic mechanisms) .
- Kinetic Isotope Effects (KIE) : Deuterium labeling at reactive sites (e.g., bridgehead hydrogens) distinguishes concerted vs. stepwise mechanisms .
Q. What experimental designs reconcile contradictory data in bicyclic amine synthesis?
- Methodological Answer :
- Case Study : Discrepancies in stereochemical outcomes were resolved by repeating reactions under inert conditions (Ar atmosphere) to exclude oxidative byproducts .
- Robustness Testing : Use design of experiments (DoE) to screen variables (e.g., solvent polarity, temperature). Statistical analysis (ANOVA) identifies critical factors .
Q. How can synthetic routes be optimized for scalability while maintaining stereoselectivity?
- Methodological Answer :
- Flow Chemistry : Implement continuous flow systems for NaH-mediated cyclization (Scheme 1 in ), reducing exotherm risks and improving yield (≥90%).
- Catalysis : Screen Pd/C or Ru complexes for hydrogenation steps to enhance enantiomeric excess (ee) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
